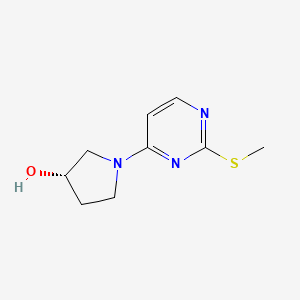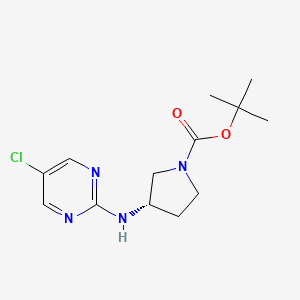
1-Chloro-3-(pentafluoroethyl)-benzene
Übersicht
Beschreibung
1-Chloro-3-(pentafluoroethyl)-benzene, also known as Chlorotrifluoropropane, is a hydrochlorofluorocarbon with the chemical formula C3H4F3Cl . It is a volatile derivative of propane and appears as a colorless, odorless non-flammable liquid .
Synthesis Analysis
The synthesis of 1-Chloro-3-(pentafluoroethyl)-benzene involves the use of 1,1,1,3,3-pentachloropropane (HCC-240fa) as a raw material through gas phase fluorine-chlorine exchange . This method has easy access to raw materials, high conversion rate, high selectivity, and industrial value . Another route of synthesis is by gas phase isomerization using HCFO-1233zd (E) as raw material .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(pentafluoroethyl)-benzene is represented by the formula (E)CF3-CH=CClH . The compound exists as E- (cis-) and Z- (trans-) isomers .Physical And Chemical Properties Analysis
1-Chloro-3-(pentafluoroethyl)-benzene has a molecular weight of 130 g/mol . It has a boiling point of 19 °C / 66 °F and a freezing point of -107 °C / -161 °F . The vapor pressure at 68 °F [20°C] is 106.3 kPa / 15.4 psia and the liquid density at 68 °F [20°C] is 1.296 g/ml / 10.83 lb/gal .Wissenschaftliche Forschungsanwendungen
Electropolymerization : Abedin et al. (2004) reported the electropolymerization of benzene in a room temperature ionic liquid containing pentafluoroethyl groups. This process leads to the formation of poly(para)phenylene, demonstrating the potential of such chemicals in polymer synthesis under mild conditions (Abedin, Borissenko & Endres, 2004).
Synthesis of Fluorine-Containing Polymers : Fitch et al. (2003) synthesized highly fluorinated monomers, including derivatives of pentafluorophenyl, which can react with diphenols to create soluble, hydrophobic, low-dielectric polyethers. These materials exhibit moderate thermal stability and are useful in applications requiring low dielectric constants (Fitch et al., 2003).
Trifluoromethylation of Aromatic Compounds : Mejía and Togni (2012) utilized a hypervalent iodine reagent for trifluoromethylation of aromatic compounds, indicating the role of fluorinated benzene derivatives in facilitating such chemical transformations (Mejía & Togni, 2012).
Nucleophilic Aromatic Substitution Reactions : Ajenjo et al. (2016) prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and subjected it to nucleophilic aromatic substitution, yielding novel (pentafluorosulfanyl)benzenes. This highlights the adaptability of fluorinated benzenes in synthesizing diverse chemical structures (Ajenjo, Greenhall, Zarantonello & Beier, 2016).
Cationic Polymerizations : Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, representing a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, showing the utility of halogenated benzenes in polymer chemistry (Dittmer, Pask & Nuyken, 1992).
Safety and Hazards
Zukünftige Richtungen
The future research focuses in the field of 1-Chloro-3-(pentafluoroethyl)-benzene are the development of high-activity non-chromium catalysts and the development of new application technologies for HCFO-1233zd . It is mainly used as a foaming agent and heat transfer fluid, and also as a cleaning agent .
Eigenschaften
IUPAC Name |
1-chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKMAHHSVWELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587768 | |
| Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309-13-7 | |
| Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7987645.png)
![1-[(1S)-1-pyridin-2-ylethyl]pyrrolidin-3-ol](/img/structure/B7987646.png)
![(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7987667.png)


![(1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7987686.png)
![(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987696.png)


